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Compound of Interest

2-Bromo-6-fluoro-3-
Compound Name: _
(trifluoromethyl)benzaldehyde

CAS No.: 1428234-81-4

Cat. No.: B1447816

. J

2-Bromo-6-fluoro-3-(trifluoromethyl)benzaldehyde is a highly functionalized aromatic
aldehyde that serves as a critical intermediate in the synthesis of complex organic molecules.
Its structure is distinguished by a unique substitution pattern on the benzaldehyde core: a
bromine atom and a fluorine atom positioned ortho to the aldehyde, and a trifluoromethyl group
at the meta position. This arrangement of electron-withdrawing groups imparts significant and
distinct chemical properties to the molecule, enhancing the electrophilicity of the aldehyde and
activating the aromatic ring for a variety of transformations.[1] Consequently, this compound
has emerged as a valuable building block in the fields of pharmaceutical and agrochemical
research, where precise molecular architecture is paramount for biological activity.[1][2] This
guide provides a comprehensive overview of its synthesis, chemical properties, reactivity, and
applications, offering field-proven insights for its effective utilization in research and
development.

Structural Analysis and Physicochemical Properties

The strategic placement of three distinct halogen-containing substituents governs the reactivity
and physical characteristics of 2-Bromo-6-fluoro-3-(trifluoromethyl)benzaldehyde. The
bromine atom serves as an excellent handle for cross-coupling reactions, the ortho-fluorine
atom modulates steric and electronic properties, and the highly electronegative trifluoromethyl
group significantly influences the compound's lipophilicity and metabolic stability in derivative
compounds.[2]
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Property Value Source

CAS Number 1428234-81-4 Benchchem[1]
Molecular Formula CsH3BrrsO Benchchem[1]
Molar Mass 270.9 g/mol Benchchem([1]

Expected to be a solid at room
Appearance temperature, similar to related

structures.

Inferred from

Expected to be slightly soluble
Solubility in water, with good solubility in

organic solvents.

Inferred from

Expected Spectroscopic Sighatures

While a definitive public spectrum is not available, the structure allows for clear predictions of

its spectroscopic characteristics:

'H NMR: The spectrum would feature two signals in the aromatic region, a doublet and a

triplet, corresponding to the two aromatic protons, and a singlet at approximately 10 ppm for

the aldehydic proton.

e 13C NMR: Will show eight distinct signals, including a downfield signal (~185-190 ppm) for

the aldehyde carbonyl carbon. The carbons attached to fluorine and bromine will show

characteristic coupling (C-F) and electronic shifts.

o 19F NMR: Two signals are expected. One for the aromatic fluorine atom and a second, more

intense signal for the -CFs group, likely showing coupling to the aromatic protons.

e Mass Spectrometry: The mass spectrum will exhibit a characteristic isotopic pattern for a

molecule containing one bromine atom (*°Br and 8!Br in ~1:1 ratio).

Synthesis and Mechanistic Considerations
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The synthesis of polysubstituted benzaldehydes requires careful strategic planning to install the
functional groups with correct regioselectivity. A plausible and efficient route to 2-Bromo-6-
fluoro-3-(trifluoromethyl)benzaldehyde starts from a pre-functionalized aromatic precursor,
2-bromo-6-fluorobenzotrifluoride, followed by a directed formylation reaction.

Representative Synthetic Workflow

The introduction of the aldehyde group onto the activated aromatic ring is a key step. While
several formylation methods exist, a directed ortho-metalation followed by quenching with an
electrophilic formylating agent is a common and effective strategy for such systems, offering
high regioselectivity. This avoids the harsh conditions and potential side reactions of classical
methods like Friedel-Crafts formylation on a deactivated ring.[1][3]

Synthesis Workflow

Starting Material:
2-Bromo-1-fluoro-3-(trifluoromethyl)benzene

1. n-BuLi or LDA
2. THF, -78 °C
(Directed ortho-metalation)

y

Intermediate:
Lithium-Halogen Exchange

3. DMF (N,N-Dimethylformamide)
4. Aqueous Workup (HsO™")
(Formylation)

y

Product:
2-Bromo-6-fluoro-3-(trifluoromethyl)benzaldehyde

Click to download full resolution via product page
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Caption: Directed ortho-metalation synthesis pathway.

Detailed Experimental Protocol

Objective: To synthesize 2-Bromo-6-fluoro-3-(trifluoromethyl)benzaldehyde via directed
ortho-metalation.

e Preparation: In a flame-dried, three-neck round-bottom flask under an inert argon
atmosphere, dissolve 2-bromo-1-fluoro-3-(trifluoromethyl)benzene (1.0 equiv.) in anhydrous
tetrahydrofuran (THF) at a concentration of 0.2 M.

o Metalation: Cool the solution to -78 °C using a dry ice/acetone bath. To this, add a solution of
n-butyllithium (n-BuLi, 1.1 equiv.) in hexanes dropwise over 20 minutes, ensuring the internal
temperature does not rise above -70 °C. The causality here is critical: the fluorine atom
directs the lithium to the C6 position, which is then lithiated. The low temperature is essential
to prevent side reactions.[3]

 Stirring: Stir the resulting mixture at -78 °C for 1 hour to ensure complete metalation.

e Formylation: Add anhydrous N,N-dimethylformamide (DMF, 1.5 equiv.) dropwise to the
reaction mixture. DMF serves as the electrophilic source of the formyl group.

e Quenching: After stirring for an additional 2 hours at -78 °C, slowly warm the reaction to 0 °C
and quench by the careful addition of 1 M aqueous HCI.

o Extraction & Purification: Transfer the mixture to a separatory funnel, extract with ethyl
acetate (3x), wash the combined organic layers with brine, dry over anhydrous sodium
sulfate, and concentrate under reduced pressure. The crude product is then purified by silica
gel column chromatography to yield the final product.

Chemical Reactivity and Key Transformations

The utility of 2-Bromo-6-fluoro-3-(trifluoromethyl)benzaldehyde as an intermediate stems
from its multiple reactive sites. The electron-withdrawing nature of the substituents makes the
aldehyde carbonyl exceptionally electrophilic and primes the aromatic ring for specific
transformations.[1]
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o Aldehyde Group Reactions: The aldehyde can be readily oxidized to the corresponding

carboxylic acid using standard oxidizing agents (e.g., KMnOas, Jones reagent) or reduced to

a benzyl alcohol with reducing agents like sodium borohydride (NaBHa4).[1]

e Nucleophilic Aromatic Substitution (SNAr): While the fluorine atom can be a target for SNAr,
the bromine is the more versatile handle.

e Cross-Coupling Reactions: The C-Br bond is an ideal site for palladium-catalyzed cross-

coupling reactions such as Suzuki, Stille, Heck, and Buchwald-Hartwig amination. This

allows for the facile introduction of new carbon-carbon and carbon-heteroatom bonds, which

IS a cornerstone of modern drug synthesis.

Core Reactivity Map

[Q]
(e.g., KMnOa4)

[H]
(e.g., NaBHa)

2-Bromo-6-fluoro-3-(trifluoromethyl)benzaldehyde

R-B(OH)2
Pd Catalyst
(Suzuki Coupling)

R2NH
Pd Catalyst
(Buchwald-Hartwig)

Carboxylic Acid Derivative

Benzyl Alcohol Derivative

Aryl/Vinyl Derivative

Amine Derivative

Click to download full resolution via product page

Caption: Key chemical transformations of the title compound.

Applications in Drug Discovery and Agrochemicals

The incorporation of fluorine and trifluoromethyl groups into bioactive molecules is a widely

employed strategy to enhance their pharmacological profiles.[2] These groups can improve

metabolic stability, bioavailability, and binding affinity.[2] 2-Bromo-6-fluoro-3-
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(trifluoromethyl)benzaldehyde is a precursor to scaffolds that are integral to the development

of novel therapeutics and agrochemicals.

e Pharmaceutical Synthesis: Structurally related 2-bromo-6-fluorobenzaldehydes are

precursors to compounds developed for treating a range of conditions, including ischemic

heart disease, inflammatory disorders, cardiovascular diseases, and cancer.[3] The title

compound is therefore a highly valuable starting material for synthesizing new chemical

entities in these therapeutic areas.

o Agrochemical Formulations: The unique electronic properties conferred by the substituents

are also beneficial in the design of modern pesticides and herbicides, contributing to

enhanced efficacy and target specificity.[2]

Safety, Handling, and Storage

As with any reactive chemical intermediate, proper handling and storage are crucial to ensure

safety and maintain compound integrity. Although specific data for this exact isomer is limited,

data from closely related compounds provides a strong basis for hazard assessment.

GHS Hazard Information (Based on Analogues)

Hazard Class

Statement Source

Acute Toxicity, Oral

H302: Harmful if swallowed ChemScene, PubChem[4][5]

Skin Corrosion/Irritation H315: Causes skin irritation PubChem[5]
) o H319: Causes serious eye
Serious Eye Damage/Irritation o PubChem[5]
irritation
» o H335: May cause respiratory
Specific Target Organ Toxicity PubChem|[5]

irritation

Protocol for Safe Handling and Storage

o Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.qg., nitrile),

safety goggles, and a lab coat.[6]
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Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood, to

avoid inhalation of dust or vapors.[6][7]

» Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. Wash
hands thoroughly after handling.[7][8]

» Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or
argon). The compound should be kept in a cool, dry, and well-ventilated place, away from
incompatible materials such as strong oxidizing agents, acids, and bases.[6][9] Refrigerated
storage (2-8 °C) is recommended for long-term stability.

Conclusion

2-Bromo-6-fluoro-3-(trifluoromethyl)benzaldehyde is more than just a chemical; it is a
versatile tool for molecular architects. Its densely packed functional groups provide multiple,
orthogonal handles for synthetic manipulation, enabling the efficient construction of complex
and novel molecular frameworks. The insights provided in this guide—from its fundamental
properties and synthesis to its reactivity and safe handling—are intended to empower
researchers to fully leverage the potential of this powerful building block in advancing the
frontiers of medicinal chemistry and materials science.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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